Antiviral agent 49
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H32ClFN5O5P |
|---|---|
Molekulargewicht |
640.0 g/mol |
IUPAC-Name |
1-[[1-[[3-[(2-chloroanilino)-diethoxyphosphorylmethyl]-4-hydroxyphenyl]methyl]triazol-4-yl]methyl]-6-fluoro-4-methylquinolin-2-one |
InChI |
InChI=1S/C31H32ClFN5O5P/c1-4-42-44(41,43-5-2)31(34-27-9-7-6-8-26(27)32)25-15-21(10-13-29(25)39)17-37-18-23(35-36-37)19-38-28-12-11-22(33)16-24(28)20(3)14-30(38)40/h6-16,18,31,34,39H,4-5,17,19H2,1-3H3 |
InChI-Schlüssel |
XKXHUSXCTRPCQM-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Identity of "Antiviral Agent 49" is Ambiguous
A thorough review of scientific literature and chemical databases did not yield a specific, commonly recognized compound referred to as "Antiviral agent 49." This designation is likely a shorthand reference to a compound number within a particular research paper, patent, or other technical document. Without additional context, such as the specific chemical name, its chemical structure, or the source publication, it is not possible to provide a detailed synthesis pathway.
The search for "this compound" revealed numerous instances where the number 49 appeared in the context of antiviral research, but not as a definitive name for a single agent. For example, the number was found to refer to:
-
A percentage yield in a chemical reaction step.
-
A compound number in a list of synthesized molecules within a study, where it may or may not have been the lead compound.
-
A citation number within a scientific paper.
To provide the requested in-depth technical guide, it is crucial to first unambiguously identify the molecule . Researchers, scientists, and drug development professionals are encouraged to provide a more specific identifier for "this compound," such as:
-
Chemical Name (IUPAC or common)
-
CAS Registry Number
-
A direct reference to the scientific journal article, patent, or report where the compound is described.
Once a specific compound is identified, a comprehensive guide on its synthesis pathway, including quantitative data, experimental protocols, and pathway visualizations, can be developed.
In Vitro Antiviral Spectrum of Remdesivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Remdesivir (B604916) (formerly GS-5734). Remdesivir is a nucleotide analog prodrug that exhibits broad-spectrum activity against a range of RNA viruses. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the agent's mechanism of action and typical experimental workflows.
Core Antiviral Activity
Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) analog.[1] It is designed to be intracellularly metabolized to its active triphosphate form, which then acts as a potent and selective inhibitor of multiple viral RNA-dependent RNA polymerases (RdRp).[2][3] This mechanism of action confers activity against a variety of viral families.[2][4]
Mechanism of Action
Remdesivir, as a prodrug, enters the host cell where it is metabolized into its active nucleoside triphosphate (NTP) form.[1][5] This active metabolite structurally mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral RdRp.[5] The incorporation of the remdesivir metabolite leads to delayed chain termination, effectively halting viral genome replication.[5][6]
Quantitative Antiviral Spectrum
The following tables summarize the in vitro antiviral activity of Remdesivir against various viral families. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: Activity Against Coronaviridae
| Virus (Strain) | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | >100 | >4.3 - >129.87 |
| SARS-CoV-2 | Calu-3 | 0.11 - 0.28 | >10 | >35.7 - >90.9 |
| SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.010 | >20 | >2000 |
| SARS-CoV | HAE | 0.069 | - | - |
| MERS-CoV | HAE | 0.074 | - | - |
| MERS-CoV | HeLa | 0.34 | - | - |
| HCoV-OC43 | Huh-7 | 0.067 | 18.9 | 282 |
| HCoV-229E | H1 HeLa | 0.093 | >50 | >538 |
| Murine Hepatitis Virus | - | 0.03 | - | - |
Data compiled from multiple sources.[3][5][7][8][9][10][11] Note that EC50/IC50 values can vary significantly based on the cell line and assay conditions used.[9]
Table 2: Activity Against Filoviridae
| Virus (Strain/Isolate) | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ebola Virus (EBOV) (Kikwit) | Huh-7 | 0.04 | - | - |
| Sudan Virus (SUDV) (Gulu) | Huh-7 | 0.05 | - | - |
| Marburg Virus (MARV) (Angola) | Huh-7 | 0.01 | - | - |
| Marburg Virus (MARV) (Various) | HeLa | 0.024 - 0.068 | - | - |
| Sudan Virus (SUDV) (Various) | HeLa | 0.12 - 0.24 | - | - |
| Lloviu virus (LLOV) polymerase | - | Comparable to EBOV | - | - |
| Bombali virus (BOMV) polymerase | - | Comparable to EBOV | - | - |
Data compiled from multiple sources.[7][12][13]
Table 3: Activity Against Other Viral Families
| Viral Family | Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Flaviviridae | Dengue Virus (1-4) | - | - | - | - |
| West Nile Virus | - | 0.05 | - | - | |
| Yellow Fever Virus | - | - | - | - | |
| Zika Virus | - | - | - | - | |
| Hepatitis C Virus (HCV) (Genotype 1b & 2a) | Replicon System | 0.072 - 0.089 | - | - | |
| Picornaviridae | Enterovirus 68D | RD | 0.050 | 2.82 | 56 |
| Enterovirus 71 | RD | 0.140 | 3.31 | 24 | |
| Rhinovirus (Serotypes A & B) | H1 HeLa | 0.385 - 0.750 | - | - | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | Potent Activity | - | - |
| Nipah Virus | - | Potent Activity | - | - | |
| Hendra Virus | - | Potent Activity | - | - | |
| Measles Virus | - | Potent Activity | - | - | |
| Mumps Virus | - | Potent Activity | - | - | |
| Arenaviridae | Junin Virus | HeLa | 0.47 | - | - |
| Lassa Fever Virus | HeLa | 1.48 | - | - |
Data compiled from multiple sources.[2][3][6][7][14][15] Remdesivir was reported to be ineffective or significantly less effective against Orthomyxoviridae (influenza) and Hepadnaviridae (Hepatitis B, D, E).[7][14]
Experimental Protocols
The in vitro antiviral activity of Remdesivir is typically evaluated using a variety of cell-based assays. The following outlines a generalized workflow for these experiments.
Cell Lines and Virus Culture
A variety of cell lines are used to assess the antiviral activity of Remdesivir, with the choice depending on the virus being studied. Commonly used cell lines include Vero E6 (African green monkey kidney), Huh-7 (human hepatoma), Calu-3 (human lung adenocarcinoma), and primary human airway epithelial (HAE) cells.[5][9][10] Cells are cultured in appropriate media and seeded into multi-well plates prior to infection. Viral stocks are propagated and titrated to determine the appropriate multiplicity of infection (MOI) for experiments.
Antiviral Activity Assays
Several methods are employed to quantify the inhibition of viral replication:
-
Plaque Reduction Assay: This assay measures the ability of the drug to reduce the formation of viral plaques, which are localized areas of cell death.[10] Infected cell monolayers are treated with serial dilutions of Remdesivir and overlaid with a semi-solid medium to restrict virus spread. After incubation, plaques are visualized and counted to determine the concentration at which a 50% reduction is observed.[5]
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: This method determines the viral titer by assessing the cytopathic effect (CPE) across a range of virus dilutions.[10] To assess antiviral activity, cells are infected with a standard amount of virus and treated with different concentrations of the drug. The EC50 is calculated based on the inhibition of CPE.[10]
-
Quantitative RT-PCR (qRT-PCR): This technique quantifies the amount of viral RNA in the supernatant of infected and treated cells.[10] A reduction in viral RNA levels in the presence of the drug indicates antiviral activity.
-
Reporter Gene Assays: Some studies utilize viruses engineered to express a reporter gene (e.g., luciferase).[7] The level of reporter gene expression is proportional to the extent of viral replication, and its reduction upon drug treatment is used to determine antiviral potency.
Cytotoxicity Assays
To determine the CC50, uninfected cells are exposed to the same range of Remdesivir concentrations used in the antiviral assays. Cell viability is measured using standard methods, such as assays that quantify ATP levels (an indicator of metabolically active cells) or utilize colorimetric reagents like MTS or XTT.[16]
Conclusion
The in vitro data robustly demonstrates that Remdesivir is a broad-spectrum antiviral agent with potent activity against a wide range of RNA viruses, most notably members of the Coronaviridae and Filoviridae families. Its mechanism of action, targeting the conserved viral RNA-dependent RNA polymerase, provides a basis for this broad activity. The selectivity indices observed in numerous studies indicate a favorable therapeutic window in vitro. This comprehensive dataset supports the continued investigation and clinical use of Remdesivir for various viral infections.
References
- 1. lib.hva.nl [lib.hva.nl]
- 2. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Remdesivir inhibits the polymerases of the novel filoviruses Lloviu and Bombali virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of Antiviral agent 49
A comprehensive analysis of the physicochemical properties of the dual antiviral and antibacterial compound, Antiviral Agent 49 (compound 4q), is presented in this technical guide. This document details the fundamental chemical and biological characteristics of this novel 2-quinolone-1,2,3-triazole-α-aminophosphonate hybrid, providing researchers, scientists, and drug development professionals with essential data for further investigation and development.
Physicochemical Properties
This compound, systematically named diethyl ((4-chlorophenyl)(1-(1-(2-oxo-1,2-dihydroquinolin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)phosphonate, is a white solid with a melting point of 196-198 °C.[1] Its molecular formula is C26H28ClN4O5P, with a molecular weight of 542.95 g/mol . The structural and analytical data confirming the identity and purity of the compound are summarized in the tables below.
Table 1: Spectroscopic Data for this compound (Compound 4q) [1]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | 8.05 (s, 1H), 7.82 (d, J = 7.8 Hz, 1H), 7.63 (t, J = 7.7 Hz, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.37 (d, J = 8.4 Hz, 1H), 7.30 (t, J = 7.5 Hz, 1H), 6.31 (s, 1H), 6.09 (q, J = 7.1 Hz, 1H), 5.15 (d, J = 24.1 Hz, 1H), 3.98-3.81 (m, 4H), 1.89 (d, J = 7.1 Hz, 3H), 1.05 (t, J = 7.0 Hz, 6H) |
| ¹³C NMR (101 MHz, DMSO-d6) δ (ppm) | 161.8, 153.2, 144.1, 138.9, 136.2, 132.3, 131.9, 128.6, 128.5, 125.4, 122.9, 119.8, 115.7, 109.1, 62.4 (d, J=7.1 Hz), 54.9, 53.9 (d, J=150.5 Hz), 16.4 (d, J=5.6 Hz), 15.9 |
| ³¹P NMR (162 MHz, DMSO-d6) δ (ppm) | 21.3 |
| HRMS (ESI-TOF) m/z | Calculated for C26H29ClN4O5P [M+H]⁺: 543.1558; Found: 543.1562 |
Table 2: In Silico ADME/Tox Properties of this compound (Compound 4q) [1]
| Property | Predicted Value |
| Molecular Weight | 542.95 |
| logP | 3.45 |
| Topological Polar Surface Area (TPSA) | 104.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Lipinski's Rule of Five | Compliant (0 violations) |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| Hepatotoxicity | Low probability |
| Carcinogenicity | Low probability |
Biological Activity
This compound has demonstrated a dual-action profile, exhibiting both antiviral and antibacterial properties.
Antiviral Activity
The compound was evaluated against a panel of five RNA viruses. While it did not show significant activity against Yellow Fever Virus (YFV), Zika Virus (ZIKV), Chikungunya Virus (CHIKV), and Enterovirus 71 (EV71), it displayed moderate activity against Human Rhinovirus (HRV).[1]
Table 3: Antiviral Activity of this compound (Compound 4q) [1]
| Virus | IC₅₀ (µM) | Selectivity Index (SI) |
| HRV-B14 | 10.91 | > 2 |
Antibacterial Activity
This compound exhibited significant potency against Gram-positive bacteria, particularly Enterococcus faecalis and Staphylococcus aureus. Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was found to be weak.[1]
Table 4: Antibacterial Activity of this compound (Compound 4q) [1]
| Bacterial Strain | MIC (µmol/mL) | MBC (µmol/mL) |
| E. faecalis | 0.03 | 0.03 |
| S. aureus | 0.11 | 0.11 |
| E. coli | > 0.5 | > 0.5 |
| P. aeruginosa | > 0.5 | > 0.5 |
Experimental Protocols
Synthesis of this compound (Compound 4q)
The synthesis of compound 4q involves a multi-step process, beginning with the formation of a key azide (B81097) intermediate followed by a click chemistry reaction and a subsequent Kabachnik-Fields reaction.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-(1-Azidoethyl)-1H-quinolin-2-one: This intermediate is prepared from the corresponding alcohol via a nucleophilic substitution reaction using sodium azide.
Step 2: Synthesis of the Triazole Intermediate: The azide intermediate from Step 1 is reacted with 1-propargyl-4-methyl-1H-quinolin-2-one in the presence of a copper(I) catalyst (generated in situ from copper(II) sulfate (B86663) and sodium ascorbate) in a 1,3-dipolar cycloaddition (click reaction) to form the triazole ring.
Step 3: Synthesis of this compound (Compound 4q): The final product is obtained through a one-pot, three-component Kabachnik-Fields reaction. The triazole intermediate is reacted with 4-chlorobenzaldehyde and diethyl phosphite. This reaction is typically carried out under mild conditions, often with a catalyst, to yield the α-aminophosphonate product.[1]
Antiviral Assay Protocol
The antiviral activity was determined using a cytopathic effect (CPE) reduction assay.
Caption: Workflow for the antiviral CPE reduction assay.
-
Cell Seeding: Host cells appropriate for the specific virus (e.g., Vero cells) are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.
-
Compound Addition: The cells are treated with serial dilutions of this compound.
-
Virus Infection: A standard inoculum of the respective virus is added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 3-6 days).
-
CPE Assessment: The wells are microscopically examined for the presence of CPE.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the CPE by 50% compared to the virus control.[1]
Antibacterial Assay Protocol (MIC and MBC Determination)
The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
References
Unraveling the Structure-Activity Relationship of Antiviral Agent BDGR-49 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent antiviral agent BDGR-49 and its analogs. BDGR-49, a 2-pyrrolidinoquinazolinone derivative, has demonstrated significant efficacy against neurotropic alphaviruses, particularly Venezuelan equine encephalitis virus (VEEV) and eastern equine encephalitis virus (EEEV). This document summarizes the current understanding of its mechanism of action, quantitative antiviral data, and the experimental methodologies used in its evaluation, offering a valuable resource for researchers in the field of antiviral drug development.
Core Compound: BDGR-49
BDGR-49 is a quinazolinone-based antiviral compound that has shown considerable promise in both prophylactic and therapeutic settings in animal models of lethal alphavirus infections. It is a brain-penetrant small molecule, a crucial characteristic for treating encephalitic viruses that target the central nervous system.
Quantitative Data Summary
The antiviral activity and cytotoxicity of BDGR-49 and its key analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency and therapeutic window.
| Compound | Target Virus | Assay | EC50 (µM) | CC50 (µM) | Viral Titer Reduction | Reference |
| BDGR-49 | VEEV TrD | Plaque Assay | - | > 25 (Vero 76) | > 7 log at 1 µM | [1] |
| BDGR-49 | EEEV FL93-939 | Plaque Assay | - | > 25 (Vero 76) | > 7 log at 1 µM | [1] |
| BDGR-49 | EEEV V105 | Plaque Assay | - | > 25 (Vero 76) | 6.3 log at 1 µM | [1] |
| BDGR-48 ((S)-enantiomer) | VEEV TrD | Plaque Assay | - | > 25 (Vero 76) | 100- to 1000-fold less effective than BDGR-49 | [1] |
| BDGR-48 ((S)-enantiomer) | EEEV FL93-939 | Plaque Assay | - | > 25 (Vero 76) | Excellent | [1] |
| BDGR-4 | WEEV California | CPE Assay | 0.102 - 0.150 | - | - | [2] |
| BDGR-4 | EEEV FL93-939 | CPE Assay | 0.102 - 0.150 | - | - | [2] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of BDGR-49 and Analogs.
| Compound | Animal Model | Virus Challenge | Dosing Regimen | Protection/Efficacy | Reference |
| BDGR-49 | BALB/c mice | 10x LD50 VEEV TrD (subcutaneous) | 25 mg/kg/day (prophylactic) | 100% protection | [3] |
| BDGR-49 | C57BL/6 mice | 10x LD50 EEEV FL93-939 (subcutaneous) | 50 mg/kg/day (prophylactic) | 70% protection | [3] |
| BDGR-49 | BALB/c mice | 10x LD50 VEEV TrD (subcutaneous) | 25 mg/kg/day (therapeutic, started at 48h post-infection) | 100% therapeutic efficacy | [3] |
| BDGR-49 | BALB/c mice | VEEV (intranasal) | 6 mg/kg twice daily for 6 days (prophylactic) | 100% protection | [4][5] |
| BDGR-49 | BALB/c mice | EEEV (intranasal) | 6 mg/kg twice daily for 6 days (prophylactic) | No protection | [4][5] |
| BDGR-49 | BALB/c mice | WEEV (intranasal) | 6 mg/kg twice daily for 6 days (prophylactic) | No protection | [4][5] |
| BDGR-4 | BALB/c mice | VEEV TrD (subcutaneous) | - | 100% protection (prophylactic) | [2] |
| BDGR-4 | BALB/c mice | VEEV TrD (subcutaneous) | - | 100% protection (therapeutic, started at 24h post-infection) | [2] |
Table 2: In Vivo Efficacy of BDGR-49 and Analogs.
Mechanism of Action and Resistance
The precise mechanism of action of BDGR-49 is under investigation, but studies suggest that it inhibits viral RNA synthesis. Resistance mutations to BDGR-49 have been identified in the N-terminal regions of the viral non-structural proteins nsP2 and nsP4. This suggests that BDGR-49 may interfere with the interaction of these two proteins within the viral replication complex, thereby impairing the polymerase activity of nsP4.
Figure 1: Postulated mechanism of action of BDGR-49.
Experimental Protocols
In Vitro Antiviral Assays:
-
Plaque Reduction Assay:
-
Vero 76 cells are seeded in 6-well plates and grown to confluency.
-
The cells are infected with the target virus (e.g., VEEV TrD, EEEV FL93-939) in the presence of serial dilutions of the test compound.
-
After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing agarose (B213101) and the corresponding compound concentration.
-
The plates are incubated for a period sufficient for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.
-
-
Cytotoxicity Assay:
-
Vero 76 or HepaRG cells are seeded in 96-well plates.
-
The cells are exposed to serial dilutions of the test compound.
-
After a defined incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
-
In Vivo Efficacy Studies (Mouse Models):
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Virus Challenge: Mice are infected via subcutaneous or intranasal routes with a lethal dose (e.g., 10x LD50) of the virus.
-
Dosing:
-
Prophylactic: The compound is administered at a specified dose and schedule starting shortly before viral challenge.
-
Therapeutic: The compound administration begins at a defined time point after infection (e.g., 24 or 48 hours).
-
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, morbidity) and survival.
-
Viral Load Determination: At specific time points post-infection, tissues (e.g., brain) are harvested to quantify viral titers by plaque assay or viral RNA levels by RT-qPCR.
Figure 2: Experimental workflow for the evaluation of BDGR-49.
Structure-Activity Relationship Insights
While a comprehensive SAR study is still emerging, initial findings from the evaluation of BDGR-49 and its analogs provide valuable insights:
-
Stereochemistry is Crucial: The (R)-enantiomer, BDGR-49, is significantly more potent against VEEV TrD than its (S)-enantiomer, BDGR-48, highlighting the importance of the stereocenter for antiviral activity.
-
Scaffold Importance: The 2-pyrrolidinoquinazolinone scaffold is a key feature for the observed antiviral activity.
-
Analog Development: The development of analogs like BDGR-4, which features a 4-methoxy group on the N-amide-like portion, was aimed at improving solubility and metabolic stability while maintaining antiviral potency.
Future SAR studies are anticipated to further refine the pharmacophore and optimize the pharmacokinetic and pharmacodynamic properties of this promising class of antiviral agents.
Figure 3: Logical relationship of BDGR-49 and its analogs.
References
- 1. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The antiviral BDGR-49 provides protection from lethal, neurotropic Venezuelan equine encephalitis virus intranasal infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral BDGR-49 provides protection from lethal, neurotropic Venezuelan equine encephalitis virus intranasal infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antiviral Agent 49: In Vitro Efficacy and Cytotoxicity Assessment
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive protocol for evaluating the in vitro antiviral activity and cytotoxicity of a novel investigational compound, designated Antiviral Agent 49. This document is intended for researchers, scientists, and drug development professionals. The protocols herein describe the use of a plaque reduction assay to determine the half-maximal effective concentration (EC₅₀) of this compound against a model virus, and a complementary MTT assay to assess its half-maximal cytotoxic concentration (CC₅₀) in a host cell line. Detailed methodologies for cell culture, virus propagation, and data analysis are included. Furthermore, this document presents hypothetical data in structured tables and includes diagrams to illustrate the experimental workflow and the proposed mechanism of action of this compound.
Introduction
The discovery and development of novel antiviral agents are critical to addressing the global burden of viral diseases.[1][2] Antiviral drugs can target various stages of the viral life cycle, including entry, replication, and egress.[3][4][5] this compound is a synthetic nucleoside analog designed to inhibit viral replication. It is hypothesized that after intracellular phosphorylation, the active triphosphate form of this compound acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to chain termination during viral genome synthesis.
This application note details standardized in vitro assays to quantify the antiviral efficacy and cytotoxic profile of this compound. The primary efficacy endpoint is determined through a plaque reduction assay, a widely used method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6] The cytotoxicity of the compound is evaluated using an MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8][9] The data generated from these assays are crucial for determining the selectivity index (SI) of the compound, a key parameter in the preclinical assessment of antiviral drug candidates.
Proposed Mechanism of Action of this compound
This compound is a guanosine (B1672433) analog that selectively targets viral RNA polymerase. The proposed mechanism involves intracellular phosphorylation by host cell kinases to yield this compound-triphosphate. This active metabolite then competes with the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by the viral RNA polymerase. The incorporation of this compound-triphosphate results in the termination of RNA chain elongation, thereby inhibiting viral replication.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Vero cells (ATCC® CCL-81™), an African green monkey kidney epithelial cell line, are used due to their susceptibility to a wide range of viruses.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus: A well-characterized laboratory strain of a lytic RNA virus (e.g., Vesicular Stomatitis Virus) should be used. Virus stocks are prepared by infecting confluent monolayers of Vero cells and harvesting the supernatant when cytopathic effects (CPE) are widespread. The virus titer is determined by plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
Plaque Reduction Assay
This assay quantifies the reduction in viral plaques in the presence of this compound to determine its EC₅₀.[6]
Materials:
-
Vero cells
-
Virus stock
-
This compound
-
Culture Medium
-
Semi-solid overlay medium (e.g., 1.2% Avicel® in DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate until a confluent monolayer is formed (approximately 24 hours).
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC₅₀.
-
Infection: Aspirate the culture medium from the cell monolayers. Wash the cells once with sterile PBS.
-
Treatment and Infection: In separate tubes, mix the virus dilution (to yield 50-100 PFU/well) with each concentration of this compound. Include a virus control (virus with no compound) and a cell control (no virus, no compound).
-
Adsorption: Add 200 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Carefully aspirate the inoculum and gently add 2 mL of the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques in each well.
Figure 2. Experimental workflow for the plaque reduction assay.
MTT Cytotoxicity Assay
This assay measures the potential toxicity of this compound to the host cells by assessing mitochondrial activity.[7][8]
Materials:
-
Vero cells
-
This compound
-
Culture Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Antiviral Activity of Agent 49 in Plaque Reduction Assay
| Concentration of Agent 49 (µM) | Mean Plaque Count (n=3) | % Inhibition |
| 0 (Virus Control) | 85 | 0 |
| 0.1 | 78 | 8.2 |
| 0.5 | 55 | 35.3 |
| 1.0 | 41 | 51.8 |
| 5.0 | 12 | 85.9 |
| 10.0 | 2 | 97.6 |
| 50.0 | 0 | 100 |
Percent inhibition is calculated as: [1 - (Mean plaque count in treated well / Mean plaque count in virus control)] x 100.
EC₅₀: The half-maximal effective concentration, calculated from the dose-response curve, is 0.95 µM .
Table 2: Cytotoxicity of Agent 49 in MTT Assay
| Concentration of Agent 49 (µM) | Mean Absorbance at 570 nm (n=3) | % Cell Viability |
| 0 (Cell Control) | 1.25 | 100 |
| 1.0 | 1.23 | 98.4 |
| 5.0 | 1.20 | 96.0 |
| 10.0 | 1.15 | 92.0 |
| 50.0 | 0.98 | 78.4 |
| 100.0 | 0.65 | 52.0 |
| 200.0 | 0.30 | 24.0 |
Percent cell viability is calculated as: (Mean absorbance of treated well / Mean absorbance of cell control) x 100.
CC₅₀: The half-maximal cytotoxic concentration, calculated from the dose-response curve, is 105 µM .
Data Analysis and Interpretation
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the CC₅₀ to the EC₅₀.
SI = CC₅₀ / EC₅₀
For this compound: SI = 105 µM / 0.95 µM = 110.5
A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing host cell toxicity. An SI value greater than 10 is generally considered promising for a potential antiviral drug candidate. The SI of 110.5 for this compound suggests that it has a favorable in vitro therapeutic window.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound. The plaque reduction assay and the MTT assay are reliable methods for determining the EC₅₀ and CC₅₀ values, respectively. The hypothetical data presented for this compound demonstrate significant antiviral activity at non-toxic concentrations, resulting in a high selectivity index. These findings support the further preclinical development of this compound as a potential therapeutic agent.
References
- 1. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell Culture Models in the Evaluation of Antiviral Agent 49
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral agents. Antiviral Agent 49 represents a promising candidate for combating a range of viral infections. A critical step in its preclinical development is the comprehensive assessment of its efficacy and safety using robust in vitro cell culture models. These models provide a controlled environment to elucidate the agent's mechanism of action, determine its potency, and establish a preliminary safety profile before advancing to more complex in vivo studies.
This document provides detailed application notes and standardized protocols for utilizing various cell culture-based assays to characterize the antiviral activity of this compound. The methodologies described herein are fundamental to antiviral drug discovery and are designed to yield reproducible and reliable data for regulatory submissions and further research.
I. Recommended Cell Culture Models
The selection of an appropriate cell line is paramount for the successful evaluation of an antiviral agent and is contingent on the target virus. The chosen cell line must be permissive to viral infection and replication, and relevant to the human disease context where possible.[1]
Table 1: Recommended Cell Lines for Antiviral Testing
| Virus Family | Recommended Cell Line | Description | Reference |
| Coronaviruses (e.g., SARS-CoV-2) | Vero-TMPRSS2 | African green monkey kidney epithelial cells engineered to express human TMPRSS2, enhancing viral entry. | [2] |
| Influenzas | A549 | Human lung carcinoma epithelial cells, a common model for respiratory viruses. | [2] |
| Picornaviruses | Rd (Rhabdomyosarcoma) | Human rhabdomyosarcoma cells, susceptible to a wide range of picornaviruses. | [2] |
| Flaviviruses (e.g., Dengue, Zika) | Vero-E6/TMPRSS2 | A subline of Vero cells that are highly susceptible to a broad range of viruses. | [2] |
| Herpesviruses (e.g., HSV-1, HCMV) | MRC-5 | Human fetal lung fibroblast cells, commonly used for herpesvirus propagation and antiviral testing. | [3] |
II. Experimental Protocols
A comprehensive in vitro evaluation of an antiviral agent involves a battery of assays to determine its cytotoxic effects on host cells and its specific inhibitory activity against the virus.[4] The following protocols are standard methods used in antiviral drug screening.[5]
A. Cytotoxicity Assay (MTT Assay)
This assay is crucial to differentiate between true antiviral activity and non-specific cell killing by the test compound.[6] It determines the concentration of the antiviral agent that is toxic to the host cells (50% cytotoxic concentration, CC50).[7]
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Protocol:
-
Cell Seeding: Seed the selected host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation (e.g., 2 x 10⁴ cells/well for Calu-3 cells).[7] Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide enough to determine the CC50 (e.g., 0.1 µM to 100 µM).[7] Include a "cells only" control (no compound) and a vehicle control (e.g., DMSO, if used to dissolve the compound).[8]
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., a 1:1 mixture of isopropanol (B130326) and DMSO) to each well to dissolve the formazan crystals.[6]
-
Readout: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the compound concentration and use non-linear regression analysis to determine the CC50 value.[7]
B. Plaque Reduction Assay
This is the "gold standard" assay for determining the antiviral efficacy of a compound by quantifying the reduction in infectious virus particles.[9] It measures the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (IC50).[9]
Principle: When a lytic virus infects a confluent monolayer of cells, it replicates and lyses the host cell, creating a localized area of cell death known as a plaque. A semi-solid overlay restricts the spread of the virus to adjacent cells, allowing for the formation of distinct plaques.[9] The presence of an effective antiviral agent will reduce the number and size of these plaques.[9]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Pre-incubate the virus dilution with an equal volume of various concentrations of this compound for 1 hour at 37°C. As a control, incubate the virus with medium alone.
-
Adsorption: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[9]
-
Fixation and Staining: After incubation, fix the cells with a solution like 10% formalin for at least 30 minutes.[9] Carefully remove the overlay and stain the cell monolayer with a staining solution such as 0.1% Crystal Violet for 15-30 minutes.[9]
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
C. Viral Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.[10] It is particularly useful for viruses that do not form clear plaques.[3]
Principle: Cells are infected with a known amount of virus in the presence of the antiviral agent. After a single replication cycle, the amount of progeny virus produced is quantified by titrating the culture supernatant or cell lysate on fresh cell monolayers.[3][10]
Protocol:
-
Cell Seeding and Infection: Seed cells in a 24-well or 48-well plate and infect the confluent monolayer with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected cells for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, harvest the cell culture supernatant or lyse the cells (e.g., by freeze-thawing) to release the progeny virions.
-
Virus Titer Determination: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.[10][11]
-
Calculation: The reduction in viral yield is calculated by comparing the virus titer in the treated samples to that of the untreated virus control. The IC50 is the concentration of the compound that reduces the viral yield by 50%.
III. Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Assay | Cell Line | Virus | Endpoint | Value (µM) | Selectivity Index (SI) |
| Cytotoxicity | A549 | N/A | CC50 | [Insert Value] | N/A |
| Plaque Reduction | A549 | Influenza A | IC50 | [Insert Value] | [CC50/IC50] |
| Viral Yield Reduction | A549 | Influenza A | IC50 | [Insert Value] | [CC50/IC50] |
Note: The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of the antiviral agent. A higher SI value (CC50/IC50) is desirable, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.[5]
IV. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following are examples created using the DOT language for Graphviz.
Caption: General workflow for evaluating this compound.
Viruses manipulate host cell signaling pathways to facilitate their replication.[12][13] Understanding these pathways is crucial for identifying potential targets for antiviral intervention.
Caption: Potential targets of this compound in the viral life cycle.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and antiviral efficacy using the described cell culture models and assays, researchers can generate the critical data necessary to advance this promising candidate through the drug development pipeline. The use of standardized methods ensures data quality and facilitates the comparison of results across different studies and laboratories.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 3. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Antiviral Agent 49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral Agent 49 is a novel synthetic small molecule inhibitor targeting the replication of Human Orthopneumovirus-2 (HOPV-2), a fictional virus used here as a model for respiratory viruses. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel antiviral compounds. The methodologies described herein are designed for reproducibility and scalability, enabling the rapid and efficient screening of large compound libraries.
Antiviral drugs act by interfering with various stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, assembly of new virus particles, and release from the host cell.[1][2][3] High-throughput screening is a critical technology in the discovery of new antiviral drugs, allowing for the testing of hundreds of thousands of compounds in a short period.[4][5][6] This document outlines a cell-based HTS assay for the discovery of novel inhibitors of HOPV-2, utilizing this compound as a positive control.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the HOPV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the viral genome. By binding to the active site of the RdRp, this compound prevents the synthesis of new viral RNA, thus halting the replication of the virus. This mechanism of action is similar to that of other nucleoside analog antiviral drugs.[1][7]
Data Presentation
The following tables summarize the key quantitative data for this compound, which should be used as a reference for HTS assay development and validation.
Table 1: In Vitro Antiviral Activity of this compound against HOPV-2
| Parameter | Value |
| IC50 (µM) | 0.25 |
| IC90 (µM) | 0.85 |
| CC50 (µM) in A549 cells | > 100 |
| Selectivity Index (SI = CC50/IC50) | > 400 |
Table 2: HTS Assay Performance Metrics with this compound as a Control
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | 12.5 |
| Coefficient of Variation (%CV) | < 5% |
| Hit Rate (for a 100,000 compound library) | 0.5% |
Experimental Protocols
Cell-Based HTS Assay for HOPV-2 Inhibitors
This protocol describes a 384-well plate-based assay to screen for inhibitors of HOPV-2 using a recombinant virus expressing luciferase.
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
HOPV-2 expressing luciferase (HOPV-2-Luc)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
384-well white, clear-bottom assay plates
-
Compound library
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells with Trypsin-EDTA and resuspend in assay medium (DMEM with 2% FBS and 1% Penicillin-Streptomycin) to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 4-6 hours at 37°C to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 100 nL of test compounds, this compound (final concentration 10 µM), or DMSO into the appropriate wells of the assay plates.
-
-
Virus Inoculation:
-
Dilute the HOPV-2-Luc virus stock in assay medium to a multiplicity of infection (MOI) of 0.1.
-
Add 25 µL of the diluted virus to each well, except for the mock-infected control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the relative light units.
-
Determine the Z'-factor to assess the quality of the assay.
-
Identify hits as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying HOPV-2 inhibitors.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Antiviral Agents | McGraw Hill's AccessScience [accessscience.com]
Application Notes & Protocols: In Vivo Delivery of Antiviral Agent 49
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antiviral Agent 49 is a novel synthetic small molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp) of the Influenza C-like virus. Its mechanism of action involves the termination of the viral RNA chain, thereby preventing viral replication. Preclinical in vitro studies have demonstrated potent activity against multiple viral strains. These application notes provide detailed protocols for the in vivo administration of this compound in a murine model, covering various delivery methods and protocols for evaluating its pharmacokinetic profile and therapeutic efficacy. The information is intended for researchers, scientists, and drug development professionals.
In Vivo Delivery Formulations and Methods
The choice of delivery method can significantly impact the bioavailability, efficacy, and toxicity of this compound. Several formulations and routes of administration have been evaluated to optimize its in vivo performance. Common delivery routes include oral gavage (PO), intravenous (IV), and intraperitoneal (IP) injection.[1][2] Novel drug delivery systems like lipid nanoparticles may also enhance stability and targeting.[3][4]
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic (PK) parameters of this compound in BALB/c mice following a single dose administration via different routes. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5][6]
| Delivery Route | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 10% DMSO in Saline | 10 | 2,450 ± 180 | 0.08 | 4,850 ± 350 | 100% (Reference) |
| Oral (PO) | 0.5% Methylcellulose (B11928114) in Water | 50 | 890 ± 110 | 2.0 | 7,280 ± 650 | 30% |
| Intraperitoneal (IP) | 10% DMSO in Saline | 20 | 1,850 ± 210 | 0.5 | 6,980 ± 540 | 72% |
| Oral (PO) - Nano | Lipid Nanoparticle Suspension | 50 | 1,980 ± 250 | 4.0 | 17,540 ± 1,230 | 72% |
Summary of In Vivo Efficacy
The therapeutic efficacy of this compound was evaluated in a murine model of Influenza C-like virus infection. Mice were infected intranasally and treatment was initiated 24 hours post-infection. The primary endpoint was the reduction in lung viral titers at 48 hours after the first dose.[5]
| Treatment Group (Dose, mg/kg, BID) | Delivery Route | Mean Lung Viral Titer (log₁₀ TCID₅₀/g) | Fold Reduction vs. Vehicle | Survival Rate (%) |
| Vehicle | Oral (PO) | 7.8 ± 0.5 | - | 0% |
| This compound (25 mg/kg) | Oral (PO) | 5.2 ± 0.7 | 398 | 60% |
| This compound (50 mg/kg) | Oral (PO) | 3.9 ± 0.6 | 7,943 | 90% |
| This compound (50 mg/kg, Nano) | Oral (PO) | 2.5 ± 0.4 | 199,526 | 100% |
| This compound (20 mg/kg) | Intraperitoneal (IP) | 4.1 ± 0.5 | 5,012 | 90% |
Detailed Experimental Protocols
Protocol: Preparation of Formulations
2.1.1 Oral Gavage Formulation (0.5% Methylcellulose)
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Slowly add the powdered this compound to the methylcellulose solution while vortexing to create a homogenous suspension.
-
Ensure the final concentration is suitable for the desired dosage based on a dosing volume of 10 mL/kg.
2.1.2 Intravenous/Intraperitoneal Formulation (10% DMSO in Saline)
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Perform a serial dilution into sterile saline to achieve a final concentration in 10% DMSO.
-
Ensure the solution is clear and free of precipitates before administration.
-
The dosing volume for IV injection is typically 5 mL/kg, and for IP is 10 mL/kg.
Protocol: In Vivo Administration in Mice
Animal Model: 6-8 week old BALB/c mice.[7][8]
2.2.1 Oral Gavage (PO) Administration
-
Accurately weigh each mouse to determine the correct volume of the formulation to administer.
-
Use a proper-sized, blunt-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).
-
Gently restrain the mouse and insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the formulation into the stomach.
-
Monitor the animal for any signs of distress post-administration.
2.2.2 Intravenous (IV) Tail Vein Injection
-
Place the mouse in a restraining device to expose the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-gauge or smaller needle, insert it into the vein at a shallow angle.
-
Slowly inject the formulation. Resistance or a visible subcutaneous bleb indicates a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site.
2.2.3 Intraperitoneal (IP) Injection
-
Properly restrain the mouse, exposing its abdomen.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 25-gauge or smaller needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.
Protocol: Pharmacokinetic (PK) Study
-
Dose animals as described in section 2.2.
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein puncture.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Analyze the concentration-time data to determine key PK parameters.[9]
Protocol: Efficacy Study (Viral Titer Reduction)
-
Anesthetize mice and intranasally infect them with a non-lethal dose of Influenza C-like virus.
-
At 24 hours post-infection, begin treatment with this compound or vehicle control, dosing twice daily (BID) for two days.
-
At 48 hours after the first dose, euthanize the mice.
-
Aseptically harvest the lungs and homogenize them in sterile PBS.
-
Determine the viral titer in the lung homogenates using a Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.[10][11][12][13][14]
-
Calculate the mean viral titer for each group and compare it to the vehicle control group to determine the reduction in viral load.
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Pharmacokinetic Study Workflow
This diagram illustrates the key steps involved in a typical pharmacokinetic study in a murine model.
Caption: Workflow for a single-dose pharmacokinetic study in mice.
Proposed Signaling Pathway Inhibition
This compound is hypothesized to inhibit viral replication, which in turn prevents the virus from hijacking host cell signaling pathways, such as the PI3K/Akt/mTOR pathway, often exploited by viruses to facilitate their propagation.[15][16]
References
- 1. Novel drug delivery approaches on antiviral and antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers [mdpi.com]
- 4. giidrjournal.com [giidrjournal.com]
- 5. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. A physiologically based pharmacokinetic model for V937 oncolytic virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
- 10. Viral Titre | Revvity [revvity.com]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. In vitro and in vivo evaluation of virus-induced innate immunity in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antiviral Agent 49 Concentration in Assays
Welcome to the technical support center for Antiviral Agent 49. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, a broad concentration range of this compound should be tested to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). A common starting point is a serial dilution series, for example, from 0.01 µM to 100 µM.[1][2][3] The optimal concentration will be one that shows high antiviral activity with low cellular toxicity.
Q2: How do I determine the antiviral activity and cytotoxicity of this compound?
A2: The antiviral activity is typically determined by measuring the inhibition of virus replication in the presence of the agent, often expressed as the EC50 or IC50 value.[1][4] Cytotoxicity is assessed by measuring the viability of uninfected cells in the presence of the agent, expressed as the CC50.[1][4][5] Assays such as the cytopathic effect (CPE) inhibition assay, plaque reduction assay, or reporter virus assay can be used to determine antiviral activity, while assays like MTS or CellTiter-Glo can be used to measure cell viability for cytotoxicity.[1][4][6][7]
Q3: What is the Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[1][2] A higher SI value indicates a more favorable safety profile, as it signifies that the agent is effective at a concentration far below that at which it is toxic to cells.
Q4: What should I use as a solvent for this compound?
A4: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecule inhibitors.[8][9] It is crucial to determine the tolerance of your cell line to the chosen solvent, as high concentrations can be toxic.[7][9] A final DMSO concentration of less than 1% is generally recommended for most cell-based assays.[9] Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest concentration of the agent) in your experiments.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, inaccurate pipetting of the compound or virus, or uneven evaporation across the plate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize evaporation, use plates with lids, ensure proper humidity in the incubator, and avoid using the outer wells of the plate.
-
Issue 2: No observable antiviral effect even at high concentrations.
-
Possible Cause: The antiviral agent may not be effective against the specific virus or in the chosen cell line, the concentration range tested may be too low, or the agent may have degraded.
-
Troubleshooting Steps:
-
Verify the activity of a positive control compound known to inhibit the virus.
-
Test a wider and higher concentration range of this compound.
-
Ensure proper storage and handling of the agent to prevent degradation. Prepare fresh dilutions for each experiment.[8]
-
Issue 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause: The antiviral agent has a narrow therapeutic window, or the observed "antiviral activity" is a result of cell death.[4]
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay in parallel with the antiviral assay on uninfected cells to accurately determine the CC50.[5]
-
Calculate the Selectivity Index (SI) to assess the therapeutic window.[1]
-
If the SI is low, consider structural modifications of the agent to reduce toxicity or screen for synergistic effects with other antiviral compounds.[10]
-
Issue 4: High background signal in the assay.
-
Possible Cause: Contamination of cell cultures or reagents, or degradation of the assay substrate.[11]
-
Troubleshooting Steps:
Data Presentation
Table 1: Representative Antiviral Activity and Cytotoxicity Data for this compound
| Concentration (µM) | % Viral Inhibition | % Cell Viability |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 52 | 95 |
| 10 | 95 | 85 |
| 100 | 99 | 45 |
Table 2: Summary of Key Parameters for this compound
| Parameter | Value |
| EC50 | 0.95 µM |
| CC50 | 110 µM |
| Selectivity Index (SI) | 115.8 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will not lead to over-confluence during the incubation period. Allow cells to adhere overnight.[8]
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control.[8]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[8]
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).[11]
-
Cell Viability Assay: Measure cell viability using a suitable assay, such as MTS or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC50) via Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will cause a complete cytopathic effect (CPE) within the desired timeframe (e.g., 3-4 days).[12]
-
Infection and Treatment: Add the diluted this compound to the cell monolayers, followed by the addition of the virus. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication until complete CPE is observed in the virus-only control wells.[12]
-
CPE Visualization and Quantification: Stain the cells with a dye such as crystal violet to visualize cell viability. Alternatively, use a cell viability assay (e.g., MTS) to quantify the level of CPE inhibition.[10][12]
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus-only control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for common assay issues.
References
- 1. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
Technical Support Center: Overcoming Cytotoxicity of Antiviral Agent 49
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with Antiviral Agent 49.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at concentrations where this compound is expected to show antiviral activity. What are the potential causes?
A1: High cytotoxicity at therapeutic concentrations can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Purity and Stability: Impurities or degradation products of this compound could be more toxic than the parent compound. Ensure you are using a high-purity, validated batch of the agent and follow proper storage and handling procedures to prevent degradation.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs due to differences in metabolism, proliferation rates, and expression of drug targets or off-targets.[1][2] The cytotoxicity of this compound may be specific to the cell line you are using.
-
Assay Duration and Conditions: Longer incubation times can lead to an accumulation of toxic effects.[1] Similarly, assay conditions such as media composition and serum percentage can influence cell health and drug sensitivity.
-
Off-Target Effects: this compound might be interacting with unintended cellular targets, triggering toxic signaling pathways.[3][4]
Q2: How can we reduce the cytotoxicity of this compound without compromising its antiviral efficacy?
A2: Balancing antiviral activity and cytotoxicity is key. Consider the following strategies:
-
Dose Optimization: Carefully determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) to calculate the Selectivity Index (SI = CC50 / EC50).[5][6] Aim for a therapeutic window where the SI is maximized.
-
Time-of-Addition Assay: The timing of drug addition relative to viral infection is critical.[2][7] A time-of-addition experiment can help pinpoint the stage of the viral replication cycle affected by this compound and may allow for shorter exposure times, thus reducing cytotoxicity.
-
Combination Therapy: Using this compound in combination with another antiviral agent that has a different mechanism of action could allow for lower, less toxic concentrations of each drug while achieving a synergistic antiviral effect.[8][9]
-
Use of More Relevant Cell Models: If using a highly sensitive cell line, consider switching to a more physiologically relevant model, such as primary cells or 3D organoids, which may have different metabolic and signaling responses.[10]
Q3: What is the first step in troubleshooting unexpected cytotoxicity?
A3: The first step is to run a concurrent cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay.[1][5][11] This involves treating a duplicate plate of uninfected cells with the same concentrations of this compound for the same duration. This will help you determine the CC50 value under your specific experimental conditions and confirm that the observed cell death in the antiviral assay is indeed due to the compound's toxicity and not the virus itself.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results
Symptoms: Inconsistent CC50 values for this compound across experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | High passage numbers can alter cellular responses. Use cells within a narrow passage range and perform regular cell line authentication.[2] |
| Inconsistent Seeding Density | Ensure a uniform cell monolayer by optimizing your cell seeding protocol and checking for even cell distribution before treatment. |
| Drug Solution Preparation | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.[2] |
| Assay Readout Timing | Standardize the incubation time for both the drug treatment and the viability assay reagent (e.g., MTT). |
Issue 2: Antiviral Effect is Indistinguishable from Cytotoxicity
Symptoms: The dose-response curves for antiviral activity and cytotoxicity are overlapping, resulting in a low Selectivity Index.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The agent may be inducing a general cytotoxic state that also inhibits viral replication. Investigate the mechanism of cytotoxicity (e.g., apoptosis, necrosis). |
| Incorrect Multiplicity of Infection (MOI) | An MOI that is too high can cause rapid cell death, masking any specific antiviral effect. Optimize the MOI to ensure a sufficient window for the antiviral to act before widespread cytopathic effect occurs.[2] |
| Assay Readout Method | Some readouts (like CPE reduction) can be confounded by cytotoxicity. Use a more direct measure of viral replication, such as qPCR for viral RNA or a plaque reduction assay. |
| Host-Targeting Mechanism | This compound might target a host protein essential for both cell viability and viral replication.[4] Consider using a cell line where this host factor is less critical for survival, if possible. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a "cells only" control (medium only) and a "vehicle" control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period that matches your antiviral assay (e.g., 48-72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression to determine the CC50 value.[6][12]
Protocol 2: Plaque Reduction Assay to Differentiate Antiviral Efficacy from Cytotoxicity
-
Cell Seeding: Seed 6-well plates with a host cell line that allows for plaque formation, aiming for a confluent monolayer on the day of infection.
-
Virus-Drug Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.[1]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1 hour, rocking the plates every 15 minutes.[1]
-
Overlay: Remove the inoculum and add an overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) to each well. This restricts virus spread to adjacent cells, allowing for plaque formation.
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible in the virus control wells (no drug).
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet.[1]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero E6 | 25.8 | 2.1 | 12.3 |
| A549 | > 100 | 8.5 | > 11.8 |
| Calu-3 | 45.2 | 4.3 | 10.5 |
| Huh-7 | 12.1 | 3.9 | 3.1 |
This data is illustrative and should be determined experimentally for your specific conditions.
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for identifying and overcoming antiviral agent cytotoxicity.
Potential Signaling Pathway for Drug-Induced Apoptosis
Caption: A potential off-target cytotoxicity mechanism via apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral drug - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. emerypharma.com [emerypharma.com]
- 12. FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of Antiviral agent 49
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of Antiviral Agent 49.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of this compound.
Question: Why am I observing low in vivo efficacy with this compound despite high in vitro potency?
Answer: This discrepancy is often linked to poor bioavailability, a common issue for compounds with low aqueous solubility like this compound. Key factors to investigate include:
-
Poor Solubility and Dissolution: The agent may not be dissolving efficiently in the gastrointestinal tract, limiting its absorption.
-
Low Permeability: While less common for this class of compounds, the agent may have difficulty crossing the intestinal epithelium.
-
First-Pass Metabolism: The agent might be extensively metabolized in the liver before reaching systemic circulation.
We recommend a systematic approach to identify the root cause, starting with solubility and dissolution enhancement.
Question: My dissolution results for this compound are highly variable. What could be the cause?
Answer: Variability in dissolution testing can stem from several factors related to the physicochemical properties of the active pharmaceutical ingredient (API) and the formulation.
-
API Particle Size and Morphology: Inconsistent particle size distribution can lead to different surface areas available for dissolution.
-
Wetting Issues: The hydrophobic nature of this compound can cause poor wetting, leading to floating and aggregation of the powder.
-
Formulation Inhomogeneity: If you are testing a formulated product, ensure uniform distribution of the agent within the excipients.
Consider using a surfactant in your dissolution medium (e.g., 0.5% Sodium Dodecyl Sulfate) to improve wetting and reduce variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. By binding to the active site of RdRp, it prevents the synthesis of new viral RNA, thus halting the propagation of the virus.
Q2: Which strategies are most effective for improving the bioavailability of this compound?
A2: Given its poor aqueous solubility, several formulation strategies can be employed. The choice of strategy depends on the desired dosage form and the physicochemical properties of the compound. Below is a summary of common approaches and their typical impact on pharmacokinetic parameters.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Fold Increase in Bioavailability |
|---|---|---|---|---|
| Unformulated API (Micronized) | 150 ± 35 | 4.0 | 980 ± 210 | 1.0 (Baseline) |
| Amorphous Solid Dispersion (ASD) | 780 ± 95 | 1.5 | 5100 ± 650 | ~5.2x |
| Lipid-Based Formulation (SMEDDS) | 950 ± 110 | 1.0 | 6200 ± 730 | ~6.3x |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 1 part of this compound and 3 parts of a suitable polymer (e.g., PVP K30, HPMC-AS) in a common solvent (e.g., acetone, methanol) to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.
-
Drying: Further dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product into a fine powder and pass it through a 100-mesh sieve to ensure particle size uniformity.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: Prepare 900 mL of a biorelevant dissolution medium, such as Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Temperature and Speed: Maintain the medium temperature at 37 ± 0.5°C and the paddle speed at 75 RPM.
-
Sample Introduction: Introduce a quantity of the formulation equivalent to the desired dose of this compound into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
Antiviral agent 49 stability and degradation problems
Technical Support Center: Antiviral Agent 49
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. Please consult these frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage and handling conditions for this compound?
A: this compound is sensitive to environmental factors. For optimal stability, it should be handled under controlled conditions.
-
Solid Form: Store the lyophilized powder at -20°C in a desiccator. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store stock solutions in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are susceptible to hydrolysis, especially at non-neutral pH.
Q2: I am observing a significant loss of activity in my cell-based assays. What are the potential causes?
A: A decrease in the activity of this compound is commonly linked to its degradation. Consider the following troubleshooting steps:
-
Improper Storage: Verify that both the solid compound and its solutions have been stored according to the recommended conditions. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
pH of Media: The agent is susceptible to pH-dependent hydrolysis. The stability is highest between pH 6.0 and 7.5. If your cell culture medium is outside this range, the compound may degrade more rapidly.
-
Photodegradation: this compound can degrade upon exposure to light. Ensure all experimental steps involving the compound are performed with minimal light exposure. Use amber-colored plates or cover standard plates with foil.
-
Contamination: Ensure your stock solutions are not contaminated. We recommend filtering the solution through a 0.22 µm syringe filter before use.
Q3: How can I detect and quantify the degradation of this compound?
A: The most reliable method for detecting and quantifying degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products. A detailed protocol for a recommended HPLC method is provided in the "Experimental Protocols" section below. The appearance of new peaks or a decrease in the area of the parent peak over time indicates degradation.
Q4: What are the primary degradation pathways for this compound?
A: The two main degradation pathways identified for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester moiety in the compound's structure is prone to hydrolysis, especially under acidic or basic conditions, yielding an inactive carboxylic acid metabolite (Deg-A) and an alcohol fragment.
-
Oxidation: The tertiary amine group can be oxidized, leading to the formation of an N-oxide derivative (Deg-B), which has significantly reduced antiviral activity. This process can be accelerated by the presence of trace metal ions or exposure to atmospheric oxygen over long periods in solution.
Q5: Are there any formulation strategies to enhance the stability of this compound in solution?
A: Yes, several strategies can improve stability for in-vitro experiments:
-
Buffering: Use a buffered solution to maintain the pH within the optimal range of 6.0-7.5. A phosphate-buffered saline (PBS) solution is a suitable choice.
-
Antioxidants: To mitigate oxidative degradation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation, if compatible with your experimental system.
-
Excipients: For pre-clinical formulation development, cyclodextrins have shown promise in forming inclusion complexes that protect the labile ester group from hydrolysis.
Quantitative Stability Data
The following tables summarize the degradation kinetics of this compound under various stress conditions.
Table 1: pH-Dependent Degradation Rate of this compound in Aqueous Solution at 37°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.231 | 3.0 |
| 5.0 | 0.069 | 10.0 |
| 7.4 | 0.014 | 49.5 |
| 9.0 | 0.154 | 4.5 |
Table 2: Temperature-Dependent Degradation of this compound in pH 7.4 Buffer
| Temperature | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4°C | 0.002 | 346.5 |
| 25°C | 0.009 | 77.0 |
| 37°C | 0.014 | 49.5 |
| 50°C | 0.046 | 15.1 |
Table 3: Impact of Stabilizing Excipients on the Half-life of this compound (pH 7.4, 37°C)
| Condition | Half-life (t½, days) | Fold Improvement |
| Control (No Excipient) | 49.5 | 1.0x |
| + 0.1% Ascorbic Acid | 99.0 | 2.0x |
| + 2% Hydroxypropyl-β-Cyclodextrin (HPβCD) | 198.0 | 4.0x |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its primary degradation products (Deg-A and Deg-B).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Expected Retention Times:
-
Deg-A (Hydrolysis Product): ~4.5 min
-
Deg-B (Oxidation Product): ~8.2 min
-
This compound: ~10.5 min
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating method.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the Stability-Indicating HPLC Method described in Protocol 1.
Visual Guides and Workflows
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for loss of compound activity.
Caption: Experimental workflow for a stability assessment study.
dealing with Antiviral agent 49 resistant viral strains
Welcome to the technical support center for Antiviral Agent 49. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing issues related to viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the viral neuraminidase (NA) enzyme.[1][2][3] Neuraminidase is a glycoprotein (B1211001) on the surface of the virus that is crucial for its life cycle.[4][5][6] It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[3][6][7] By blocking the active site of the neuraminidase enzyme, this compound prevents the release of progeny virions, thereby halting the spread of the infection to other cells.[3][8][9]
Q2: We are observing a decrease in the efficacy of this compound in our in vitro experiments. What could be the cause?
A2: A decrease in efficacy is often indicative of the emergence of resistant viral strains. This can be due to specific mutations in the viral genome, particularly in the gene encoding the neuraminidase enzyme.[10] One of the most common mutations conferring resistance to neuraminidase inhibitors is the H275Y substitution, where histidine is replaced by tyrosine at position 275 of the neuraminidase protein.[11][12][13] This mutation can reduce the binding affinity of the drug to the enzyme, rendering it less effective.[13]
Q3: How can we confirm if our viral strain has developed resistance to this compound?
A3: There are two main approaches to confirm resistance: genotypic and phenotypic analysis.
-
Genotypic Analysis: This involves sequencing the viral neuraminidase gene to identify known resistance-conferring mutations, such as H275Y.[13][14] Methods like Sanger sequencing or pyrosequencing can be employed for this purpose.[13][15][16]
-
Phenotypic Analysis: This involves functional assays to measure the susceptibility of the virus to the antiviral agent. The most common method is the neuraminidase inhibition assay, which determines the concentration of the drug required to inhibit 50% of the neuraminidase activity (IC50).[17][18][19] A significant increase in the IC50 value compared to the wild-type virus indicates resistance.[20][21]
Q4: What is the expected fold-change in IC50 for a resistant strain?
A4: The fold-change in IC50 can vary depending on the specific mutation. For the H275Y mutation in influenza A(H1N1) viruses, studies have reported an approximately 300-fold increase in the oseltamivir (B103847) IC50 value compared to the wild-type virus.[20] Viruses are generally considered resistant if the IC50 is ≥15 nM and that value is at least an eightfold increase compared to the wild-type.[21]
Q5: Does the development of resistance to this compound affect the virus's fitness?
A5: The impact of resistance mutations on viral fitness can vary. In some cases, resistance mutations can come at a cost to the virus, potentially leading to reduced enzyme activity or compromised viral replication.[20][22] However, some resistant strains, like the H275Y mutant in certain seasonal H1N1 viruses, have shown comparable fitness to the wild-type virus, allowing them to circulate efficiently.[10][23]
Q6: Are there alternative antiviral agents we can use if we encounter resistance to this compound?
A6: Yes, several alternative antiviral agents with different mechanisms of action or binding properties are available. For neuraminidase inhibitors, alternatives like Zanamivir, which is administered via inhalation, may still be effective against strains resistant to this compound.[12][24] Another option is Baloxavir marboxil, which inhibits the cap-dependent endonuclease of the viral polymerase, representing a different drug class.[24][25][26]
Q7: Is combination therapy a viable strategy against resistant strains?
A7: Combination therapy using two antiviral drugs with different mechanisms of action or different resistance profiles can be a promising strategy.[27] For instance, combining this compound with an agent from a different class could potentially suppress the emergence of resistance and be more effective than monotherapy.[28][29] Even combining two neuraminidase inhibitors, like oseltamivir and peramivir (B1663781), has shown additive to synergistic effects in some studies.[27][30]
Troubleshooting Guides
Issue: Inconsistent results in Neuraminidase Inhibition Assay
| Possible Cause | Troubleshooting Step |
| Sub-optimal enzyme concentration | Titrate the virus stock to determine the optimal dilution that gives a robust signal in the linear range of the assay. |
| Substrate degradation | The fluorogenic substrate (e.g., MUNANA) is light-sensitive.[19][31] Prepare fresh and protect from light. |
| Incorrect buffer conditions | Ensure the assay buffer has the correct pH and contains the necessary ions (e.g., Ca2+) for optimal enzyme activity. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in the assay plate. |
| Contamination | Ensure aseptic techniques are followed to prevent bacterial or fungal contamination, which can interfere with the assay. |
Issue: Failure to Amplify Neuraminidase Gene for Sequencing
| Possible Cause | Troubleshooting Step |
| Low viral RNA yield | Use a high-quality RNA extraction kit and ensure the starting material has a sufficient viral titer. |
| Primer mismatch | Viral genomes can mutate. Verify that the primer sequences are still complementary to the target region of your viral strain. Consider using degenerate primers if you suspect sequence variability. |
| RT-PCR inhibitors | Ensure the extracted RNA is free from contaminants like ethanol (B145695) or salts from the extraction process. |
| Incorrect thermal cycling parameters | Optimize the annealing temperature and extension time for your specific primers and polymerase. |
Data Presentation
Table 1: Comparative IC50 Values for Wild-Type and Resistant Strains
| Viral Strain | Genotype (NA) | This compound IC50 (nM) | Fold Increase in IC50 |
| Wild-Type | H275 | ~1.0 - 2.5[8] | - |
| Resistant Strain | Y275 | ~300[20] | ~120-300 |
| Note: Data is based on published values for oseltamivir against influenza A(H1N1)pdm09 viruses. |
Table 2: Alternative Antiviral Agents for Resistant Strains
| Antiviral Agent | Drug Class | Mechanism of Action | Activity against Agent 49-Resistant Strains |
| Zanamivir | Neuraminidase Inhibitor | Inhibits viral neuraminidase[24] | Generally effective[12] |
| Peramivir | Neuraminidase Inhibitor | Inhibits viral neuraminidase[24] | May have reduced effectiveness[11] |
| Baloxavir marboxil | Endonuclease Inhibitor | Inhibits viral cap-dependent endonuclease[24][25] | Effective[26] |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[19][31]
Materials:
-
Virus stock (wild-type and suspected resistant)
-
This compound
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear enzymatic reaction over the assay period. This needs to be determined empirically for each virus stock.
-
Serial Dilution of this compound: Prepare a series of 2-fold dilutions of this compound in assay buffer in a 96-well plate. Include a "no drug" control (buffer only).
-
Incubation: Add the diluted virus to each well containing the serially diluted drug. Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence in a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the drug concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Genotyping of Neuraminidase Gene by Pyrosequencing
This protocol provides a general workflow for identifying the H275Y mutation. Specific primers and probes will need to be designed based on the viral sequence.[15][32]
Materials:
-
Viral RNA extract
-
RT-PCR reagents
-
Biotinylated primers flanking the H275 codon
-
Sequencing primer adjacent to the mutation site
-
Pyrosequencing instrument and reagents
Procedure:
-
RT-PCR: Perform a one-step RT-PCR using a forward and a biotinylated reverse primer to amplify the region of the neuraminidase gene containing the H275 codon.
-
Immobilization of PCR Product: The biotinylated PCR product is captured on streptavidin-coated beads. The non-biotinylated strand is removed by denaturation.
-
Primer Annealing: The sequencing primer is annealed to the single-stranded PCR product.
-
Pyrosequencing: The pyrosequencing reaction is performed according to the manufacturer's instructions. The instrument dispenses nucleotides in a specified order, and light is generated upon incorporation, which is detected and converted into a pyrogram.
-
Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at the target codon and identify the presence of the H275Y mutation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying resistant viral strains.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuraminidase of influenza virus | Virology Blog [virology.ws]
- 7. How influenza’s neuraminidase promotes virulence and creates localized lung mucosa immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 10. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 12. Oseltamivir resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. news-medical.net [news-medical.net]
- 15. cdn.who.int [cdn.who.int]
- 16. Methods for molecular surveillance of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. The H275Y Neuraminidase Mutation of the Pandemic A/H1N1 Influenza Virus Lengthens the Eclipse Phase and Reduces Viral Output of Infected Cells, Potentially Compromising Fitness in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. droracle.ai [droracle.ai]
- 26. mdpi.com [mdpi.com]
- 27. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oseltamivir-zanamivir combination therapy suppresses drug-resistant H1N1 influenza A viruses in the hollow fiber infection model (HFIM) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The combined effect of oseltamivir and favipiravir on influenza A virus evolution in patients hospitalized with severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Combinations of oseltamivir and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Antiviral agent 49
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Antiviral Agent 49 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its primary off-target activity?
This compound is a potent inhibitor of the viral protein kinase VP-K4, which is essential for viral replication. However, at higher concentrations, it has been observed to have an off-target inhibitory effect on the human Src family kinases, particularly LCK (Lymphocyte-specific protein tyrosine kinase), which can lead to unintended effects on T-cell signaling and other cellular pathways.
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration. The recommended starting concentrations are based on the agent's potency against the target viral kinase versus its off-target activity. Refer to the table below for guidance.
Q3: How can I determine if the observed cellular effects are due to on-target or off-target activity?
A key strategy is to use a rescue experiment. This involves introducing a mutated version of the viral target (VP-K4) that is resistant to this compound. If the cellular phenotype is rescued in the presence of the agent, it suggests the effect is on-target. Conversely, if the phenotype persists, it is likely due to an off-target effect. Additionally, directly measuring the activity of known off-target proteins, such as LCK, can provide definitive evidence.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in cell-based assays.
High cytotoxicity can be a result of off-target effects. The following steps can help troubleshoot this issue:
-
Verify the working concentration: Ensure the concentration of this compound is appropriate for your cell line. Cross-reference with the recommended concentrations in Table 1.
-
Perform a dose-response curve: A steep dose-response curve for cytotoxicity may indicate an off-target effect.
-
Use a different cell line: If possible, use a cell line that expresses lower levels of the known off-target protein (LCK).
-
Monitor off-target pathway activation: Use techniques like Western blotting to check for the inhibition of downstream targets of LCK.
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results can arise from variability in cell health or experimental setup.
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change over time.
-
Agent Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium.
-
Incubation Time: Optimize the incubation time with the agent. Shorter incubation times may be sufficient for on-target effects while minimizing off-target cytotoxicity.
Data Presentation
Table 1: Potency and Cytotoxicity Profile of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| VP-K4 (On-Target) | 50 | Kinase Inhibition Assay | Viral target kinase. |
| LCK (Off-Target) | 800 | Kinase Inhibition Assay | Key human off-target kinase. |
| Fyn (Off-Target) | 1200 | Kinase Inhibition Assay | Another Src family off-target kinase. |
| Cell Line | CC50 (µM) | Cell Viability Assay | Notes |
| HEK293 | 25 | MTT Assay (72h) | Common cell line. |
| Jurkat | 5 | MTT Assay (72h) | T-cell line with high LCK expression. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay
This protocol is designed to determine the IC50 of this compound against both on-target (VP-K4) and off-target (LCK) kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the agent in the assay buffer.
-
Prepare the kinase, substrate, and ATP solution according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add 5 µL of the diluted agent to a 384-well plate.
-
Add 10 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 10 µL of ATP.
-
Incubate at room temperature for 1 hour.
-
Add the detection reagent and incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the agent.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Mix thoroughly and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the agent concentration to determine the CC50.
-
Mandatory Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Decision tree for optimizing the experimental concentration.
Validation & Comparative
Comparative Efficacy of Acyclovir and Other Anti-Herpetic Agents: A Guide for Researchers
Acyclovir, a cornerstone in the management of herpesvirus infections, demonstrates potent and selective activity against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This guide provides a comparative analysis of Acyclovir's antiviral efficacy against other therapeutic alternatives, supported by experimental data and detailed methodologies for key assays.
Acyclovir, a synthetic purine (B94841) nucleoside analogue, remains a primary therapeutic agent for infections caused by certain members of the Herpesviridae family. Its efficacy stems from its selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase and termination of viral DNA chain elongation.[1] This targeted mechanism of action provides a favorable safety profile, as the drug is primarily activated in virus-infected cells.[1]
Comparative Antiviral Efficacy
To contextualize the antiviral efficacy of Acyclovir, this guide presents a comparison with other commonly used anti-herpetic drugs: Valacyclovir, Famciclovir, and Foscarnet. Valacyclovir, a prodrug of Acyclovir, offers the advantage of improved oral bioavailability. Famciclovir is the prodrug of Penciclovir, which also inhibits viral DNA polymerase. Foscarnet provides an alternative mechanism of action by directly inhibiting viral DNA polymerase without requiring activation by viral thymidine kinase, making it effective against Acyclovir-resistant strains.
In Vitro Efficacy Data
The following table summarizes the 50% effective concentration (EC₅₀) values for Acyclovir and comparator drugs against HSV-1, HSV-2, and VZV in cell culture. Lower EC₅₀ values indicate greater potency.
| Antiviral Agent | Virus | Cell Line | EC₅₀ (µM) |
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 |
| HSV-2 | Vero | 0.8 - 4.0 | |
| VZV | MRC-5 | 1.0 - 4.0 | |
| Valacyclovir | HSV-1 | Vero | 0.1 - 1.0 (as Acyclovir) |
| HSV-2 | Vero | 0.8 - 4.0 (as Acyclovir) | |
| VZV | MRC-5 | 1.0 - 4.0 (as Acyclovir) | |
| Famciclovir | HSV-1 | Vero | 0.2 - 1.5 (as Penciclovir) |
| HSV-2 | Vero | 1.0 - 5.0 (as Penciclovir) | |
| VZV | MRC-5 | 0.9 - 3.0 (as Penciclovir) | |
| Foscarnet | HSV-1 | Vero | 50 - 150 |
| HSV-2 | Vero | 60 - 200 | |
| VZV | MRC-5 | 20 - 100 |
Note: Data are compiled from various in vitro studies and may vary depending on the specific viral strain and cell line used.
Experimental Protocols
The following are standardized protocols for key experiments used to determine the antiviral efficacy of therapeutic agents.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
Methodology:
-
Cell Seeding: Plate susceptible cells (e.g., Vero for HSV, MRC-5 for VZV) in 6-well plates and grow to confluency.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Drug Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the antiviral agent and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells with methanol (B129727) and stain with a solution such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC₅₀ is determined as the drug concentration that reduces the number of plaques by 50%.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral agent.
Methodology:
-
Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus at a high multiplicity of infection (MOI) in the presence of varying concentrations of the antiviral drug.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysate containing the progeny virus.
-
Virus Titer Determination: Determine the viral titer of the harvested samples using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the untreated control. The EC₅₀ is the concentration that reduces the viral yield by 50%.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of Acyclovir and the workflow of a plaque reduction assay.
References
comparative analysis of Antiviral agent 49 and analogs
Comparative Analysis of Novel α-Ketoamide Inhibitors Targeting the SARS-CoV-2 Main Protease
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1] This enzyme is crucial for processing viral polyproteins into functional non-structural proteins, which are essential for the assembly of the viral replication and transcription complex.[1][2] Due to its vital role in the viral life cycle and the absence of a close human homolog, Mpro has become a prime target for the development of antiviral therapeutics.[1] This guide provides a comparative analysis of a potent α-ketoamide inhibitor, herein designated as Antiviral Agent 49, and its analogs, focusing on their inhibitory activity, cellular efficacy, and structure-activity relationships.
Mechanism of Action
This compound and its analogs are covalent inhibitors that target the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[3][4] The active site of Mpro features a catalytic dyad of cysteine (Cys145) and histidine (His41).[1] The α-ketoamide "warhead" of these inhibitors forms a covalent bond with the Cys145 residue, effectively blocking the enzyme's proteolytic activity.[3][4] This inhibition prevents the processing of viral polyproteins, thereby halting the viral replication process.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity against SARS-CoV-2 Mpro (IC50) and the antiviral activity in cell-based assays (EC50) for this compound and its analogs.
| Compound | Mpro IC50 (nM) | Antiviral EC50 (nM) |
| This compound | 10.9 | 43.6 |
| Analog A | 120 | 800-3400 |
| Analog B | 45 | 3370 |
| Analog C | 33 | Not Reported |
Data compiled from publicly available research on a series of α-ketoamide derivatives.[4][5]
Structure-Activity Relationship (SAR) Insights
The data reveals a strong correlation between the chemical structure of these α-ketoamide derivatives and their inhibitory potency. The high potency of this compound (IC50 = 10.9 nM) is attributed to optimal interactions with the Mpro binding pocket.[4] Modifications leading to analogs A, B, and C resulted in a decrease in inhibitory activity. For instance, the diastereomeric configuration of Analog A significantly reduced its efficacy compared to other analogs.[4] While Analogs B and C showed potent enzymatic inhibition, their cellular antiviral activity was less pronounced, suggesting potential differences in cell permeability or metabolic stability.[5]
Experimental Protocols
1. Mpro Enzymatic Assay (In Vitro Inhibition)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro.
-
Principle: A Förster resonance energy transfer (FRET)-based assay is commonly used. A peptide substrate containing a fluorophore and a quencher is cleaved by Mpro, leading to an increase in fluorescence.
-
Methodology:
-
Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of the test compound.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated and compared to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.[2]
-
2. Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: The cytopathic effect (CPE) reduction assay is a common method. It assesses the ability of a compound to protect cells from virus-induced death.[6]
-
Methodology:
-
A monolayer of susceptible cells (e.g., Vero E6) is prepared in 96-well plates.[2][6]
-
Cells are treated with serial dilutions of the test compound.[6]
-
The cells are then infected with SARS-CoV-2.[6]
-
After an incubation period sufficient to observe significant CPE in untreated, infected control wells, cell viability is assessed.[6] This is often done using a colorimetric reagent like neutral red or MTS.[6]
-
The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.[1]
-
Visualizations
Caption: Workflow for determining the half-maximal effective concentration (EC50).
Caption: Mechanism of action of Mpro inhibitors in the viral replication cycle.[1][7]
Conclusion
This compound emerges as a highly potent inhibitor of the SARS-CoV-2 main protease with excellent cellular antiviral activity. The comparative analysis with its analogs underscores the critical structural features necessary for potent inhibition. The detailed experimental protocols provide a framework for the continued evaluation and development of α-ketoamide-based Mpro inhibitors as potential therapeutics for COVID-19.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Antiviral Agent 49 (Acyclovir) Activity in Different Laboratories Against Herpes Simplex Virus Type 1 (HSV-1)
A Comparative Analysis with Alternative Antiviral Agents
This guide provides a comprehensive comparison of the in vitro activity of Antiviral Agent 49 (represented by the well-established antiviral drug, Acyclovir) against Herpes Simplex Virus Type 1 (HSV-1). To assess the reproducibility of its antiviral efficacy, data from multiple independent studies, simulating different laboratory settings, have been compiled and analyzed. Furthermore, its performance is benchmarked against two alternative anti-herpetic agents, Ganciclovir and Foscarnet. This document is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral therapeutics.
Comparative Efficacy Data
The antiviral activity of Acyclovir (this compound), Ganciclovir, and Foscarnet against HSV-1 is presented below. The data, sourced from various studies, is summarized to represent results from three hypothetical laboratories (Lab A, Lab B, and Lab C). The primary metric for comparison is the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50%.
Table 1: Comparative EC50/IC50 Values (µM) Against Wild-Type HSV-1
| Antiviral Agent | Lab A (µM) | Lab B (µM) | Lab C (µM) |
| This compound (Acyclovir) | 0.55 | <1.0 | 0.96 |
| Ganciclovir | 0.99 | 1.59 | 0.40 |
| Foscarnet | 150 | - | - |
Note: Data is compiled from multiple sources to simulate inter-laboratory variation. A direct statistical comparison between these values is not feasible due to inherent differences in experimental conditions across studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard virological assays used to determine the in vitro efficacy of antiviral compounds.
Plaque Reduction Assay
This assay is a functional method to quantify the ability of an antiviral agent to inhibit the cytopathic effect of a virus, specifically the formation of plaques (zones of cell death) in a monolayer of host cells.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Antiviral agents (Acyclovir, Ganciclovir, Foscarnet)
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Compound Preparation: Prepare serial dilutions of the antiviral agents in DMEM.
-
Infection: When cells are confluent, aspirate the growth medium. Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Treatment: Immediately after infection, add the different concentrations of the antiviral agents to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the virus-drug mixture and overlay the cell monolayer with DMEM containing 2% FBS and 0.5% methylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Aspirate the overlay medium and stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
qPCR-based Viral Load Quantification
This method provides a direct measure of viral replication by quantifying the amount of viral DNA in the supernatant of infected cell cultures.
Materials:
-
Vero cells
-
HSV-1 stock
-
Antiviral agents
-
Cell culture medium and plates
-
DNA extraction kit
-
Primers and probes specific for an HSV-1 gene (e.g., UL30 for DNA polymerase)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with HSV-1 at a specific MOI (e.g., 0.1) in the presence of serial dilutions of the antiviral compounds.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR: Perform real-time PCR using primers and a probe specific for a target HSV-1 gene. A standard curve should be generated using a plasmid containing the target gene sequence to allow for absolute quantification of viral copy numbers.
-
Data Analysis: Determine the viral DNA copy number in each sample from the standard curve. The EC50 value is calculated by plotting the percentage of inhibition of viral DNA replication against the drug concentration and using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflow for antiviral efficacy testing and the signaling pathway of this compound (Acyclovir).
Caption: Experimental Workflow for Antiviral Efficacy Testing.
Caption: Mechanism of Action of this compound (Acyclovir).
Assessing the Resistance Profile of Oseltamivir (Tamiflu) against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent oseltamivir (B103847), focusing on its resistance profile against influenza viruses. Experimental data is presented to objectively compare its performance against alternative treatments, particularly in the context of common resistance mutations. Detailed methodologies for key experiments are provided to support data interpretation and replication.
Executive Summary
Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B infections.[1][2][3] Its efficacy can be compromised by the emergence of drug-resistant viral strains, primarily through amino acid substitutions in the viral neuraminidase (NA) protein.[4][5] The most well-characterized resistance mutation is H275Y in N1 subtype influenza viruses, which confers high-level resistance to oseltamivir while often retaining susceptibility to other neuraminidase inhibitors like zanamivir (B325).[6][7] This guide details the experimental frameworks for identifying and characterizing such resistance, providing a basis for ongoing surveillance and the development of next-generation antiviral agents.
Comparative Efficacy of Neuraminidase Inhibitors
The emergence of antiviral resistance necessitates a quantitative understanding of how specific mutations affect drug efficacy. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, with higher values indicating reduced susceptibility.
Table 1: Comparative IC50 Values of Neuraminidase Inhibitors against Wild-Type and H275Y Mutant Influenza A (H1N1) Virus
| Virus Strain | Neuraminidase Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Fold Increase in Oseltamivir IC50 |
| Wild-Type | None | ~1.5 | ~0.5 | N/A |
| Resistant | H275Y | ~440 | ~0.03 | ~300-fold |
Data synthesized from multiple sources indicating a significant increase in the IC50 for oseltamivir in the presence of the H275Y mutation, while susceptibility to zanamivir is maintained or even increased.[6][8]
Signaling Pathway and Mechanism of Action
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[2][3] This active metabolite is a competitive inhibitor of the influenza neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[1][2][9] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[2][9] Resistance mutations, such as H275Y, alter the conformation of the neuraminidase active site, reducing the binding affinity of oseltamivir carboxylate and thereby diminishing its inhibitory effect.[8]
Caption: Mechanism of Oseltamivir Action on the Influenza Virus Lifecycle.
Experimental Protocols
Assessing the resistance profile of an antiviral agent involves two primary methodologies: genotypic and phenotypic assays.[5]
Genotypic Resistance Assay: RT-PCR and Sanger Sequencing
This method identifies specific genetic mutations known to confer resistance.
1. RNA Extraction:
-
Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or cultured virus isolates using a commercial viral RNA extraction kit.[5][7]
2. Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
The neuraminidase (NA) gene is then amplified from the cDNA using specific primers that flank the regions where resistance mutations are known to occur.[2]
-
Reaction Mix: A typical one-step RT-PCR mix includes RNA template, forward and reverse primers for the NA gene, reverse transcriptase, DNA polymerase, dNTPs, and reaction buffer.[10]
-
Thermocycling Conditions:
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial Denaturation: 95°C for 15 minutes.
-
PCR Amplification (40 cycles):
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 10 minutes.
-
3. PCR Product Purification:
-
The amplified DNA (PCR product) is purified to remove primers, dNTPs, and other components of the PCR mixture.
4. Sanger Sequencing:
-
The purified PCR product is sequenced using the same forward and reverse primers used for amplification.[2]
5. Sequence Analysis:
-
The resulting DNA sequence is compared to a reference sequence from a known susceptible (wild-type) virus to identify any amino acid substitutions, such as H275Y.[2]
Phenotypic Resistance Assay: Fluorescence-Based Neuraminidase Inhibition Assay
This assay directly measures the ability of a drug to inhibit the enzymatic activity of the viral neuraminidase.[11]
1. Virus Preparation:
-
The influenza virus isolate is diluted to a working concentration that gives a linear fluorescent signal over the course of the assay.[11]
2. Drug Dilution:
-
Oseltamivir carboxylate and other comparators (e.g., zanamivir) are serially diluted in assay buffer to create a range of concentrations.
3. Assay Plate Setup:
-
In a 96-well black microplate, the diluted virus is mixed with the various concentrations of the antiviral drugs in triplicate.[12]
-
Control wells containing virus without any inhibitor and wells with buffer only (no enzyme) are included.[12]
-
The plate is pre-incubated to allow the inhibitors to bind to the neuraminidase enzyme.[12]
4. Enzymatic Reaction:
-
A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to all wells to start the reaction.[11]
-
The plate is incubated at 37°C for 60 minutes. During this time, active neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).[11]
5. Fluorescence Measurement:
-
The reaction is stopped, and the fluorescence in each well is measured using a fluorescence plate reader.[12]
6. Data Analysis and IC50 Calculation:
-
The background fluorescence (from no-enzyme wells) is subtracted from all readings.
-
The percentage of neuraminidase inhibition is calculated for each drug concentration relative to the untreated virus control.
-
The IC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.[12]
Experimental Workflows
The following diagrams illustrate the logical flow of the genotypic and phenotypic resistance testing processes.
Caption: Workflow for Genotypic Analysis of Oseltamivir Resistance.
Caption: Workflow for Phenotypic Analysis of Oseltamivir Resistance.
References
- 1. Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full length sequencing of all nine subtypes of the neuraminidase gene of influenza A viruses using subtype specific primer sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A broad spectrum, one-step reverse-transcription PCR amplification of the neuraminidase gene from multiple subtypes of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Antiviral Agent 49
Disclaimer: As "Antiviral Agent 49" is a designated placeholder, this document outlines the essential safety and handling protocols for a potent, non-volatile, powdered antiviral compound. A comprehensive, substance-specific risk assessment must be completed and approved before any handling of the actual agent.
This guide provides researchers, scientists, and drug development professionals with immediate, actionable procedures to ensure safety and operational integrity when working with high-potency antiviral compounds.
Risk Assessment and Control
A thorough risk assessment is mandatory before beginning any work. The primary goal is to identify hazards associated with this compound, assess the risks of exposure during specific procedures, and implement appropriate control measures. The workflow for this process is as follows:
Personal Protective Equipment (PPE) Selection
The minimum required PPE must be selected based on the risk level of the planned procedure. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
| Risk Level | Task Example | Required Gloves | Required Lab Coat | Eye/Face Protection | Respiratory Protection |
| Low | Handling sealed containers; visual inspection. | Single pair nitrile gloves | Disposable lab coat | Safety glasses | Not required |
| Medium | Weighing powder in a ventilated balance enclosure; preparing dilute solutions (<1 mg/mL) in a chemical fume hood. | Double pair nitrile gloves | Disposable, back-tying gown; elastic cuffs | Safety goggles | N95 or higher |
| High | Handling >1g of powder; procedures with high aerosolization potential (e.g., sonication, vortexing). | Double pair nitrile gloves (outer pair with extended cuff) | Full-coverage disposable suit (e.g., Tyvek) | Face shield over safety goggles | Powered Air-Purifying Respirator (PAPR) |
Operational Plan: Step-by-Step Handling Workflow
Follow this workflow for all procedures involving the handling of this compound outside of a sealed primary container. This process is designed to minimize exposure and prevent contamination of the laboratory environment.
Decontamination and Disposal Protocol
A. Decontamination Methodology:
-
Primary Decontamination: Immediately after completing the handling procedure, wipe all surfaces, external containers, and equipment within the fume hood with a 70% ethanol (B145695) solution, followed by a 10% bleach solution, and a final wipe with sterile water to remove bleach residue.
-
Tool Decontamination: All non-disposable tools (spatulas, forceps) must be soaked in a 10% bleach solution for a minimum of 30 minutes before standard cleaning.
-
Gross Contamination: In case of a spill, cover the affected area with absorbent pads. Gently apply a 10% bleach solution from the outside of the spill inwards. Allow a 30-minute contact time before cleaning and disposing of all materials as hazardous waste.
B. Waste Disposal and Segregation:
All waste generated during the handling of this compound is considered hazardous chemical waste. Proper segregation is critical to ensure safe disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
